4-Chloromethyl-7-methyl-chromen-2-one
Overview
Description
4-Chloromethyl-7-methyl-chromen-2-one is a chemical compound with the molecular formula C11H9ClO2 . It has a molecular weight of 208.64 . The IUPAC name for this compound is 4-(chloromethyl)-7-methylchromen-2-one .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The SMILES string representation of this compound isCC1=CC2=C(C=C1)C(=CC(=O)O2)CCl
. Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 208.64 g/mol . The compound has a complexity of 273 and a topological polar surface area of 26.3 Ų . The compound has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count .Scientific Research Applications
Streamlined Access to Functionalized Chromenes and Quinolines
A study by Bello et al. (2010) demonstrates the use of a modified Morita-Baylis―Hillman reaction with salicylic aldehydes, employing Methyl 4-chloro-2-butynoate, to efficiently isomerize to the corresponding allene. This process leads to the synthesis of a variety of substituted chromenes and quinolines, showcasing a method for creating functionalized molecules for further applications in chemical synthesis and potentially in pharmaceuticals (Bello, D., Ruíz-Rodríguez, J., Albericio, F., Ramón, R., & Lavilla, R., 2010).
Synthesis and Characterization of Polymers
Bezgin et al. (2015) synthesized a series of polymers by modifying poly(4-(chloromethyl)-2-oxo-2H-chromen-7-yl-2-ethylpropanoate) with diethanolamine, leading to polymers with improved dielectric properties. These findings could influence the development of materials with specific electronic or photonic properties, relevant for applications in electronics and materials science (Bezgin, F., Ayaz, N., & Demirelli, K., 2015).
Wittig Homologation in Synthesis
Research by Raju et al. (2012) highlights the Wittig homologation of 2-(chloromethyl)-2H-chromen-2-ol derivatives, presenting a new method for the synthesis of substituted 2,3-dihydrobenzoxepine-4-carboxylates. This study opens pathways for synthesizing complex molecules that could have implications in medicinal chemistry and drug design (Raju, B., Saidachary, G., & Kumar, J. A., 2012).
Nanocrystalline Catalysts for Green Chemistry
A study by Ghosh and Das (2013) demonstrated the use of ZnO nanoparticles as catalysts in the water-mediated synthesis of 4H-chromenes, emphasizing an eco-friendly, one-pot, three-component synthesis approach. This work contributes to green chemistry by providing a method that uses water as both the reaction medium and catalyst synthesis medium, showcasing a sustainable approach to chemical synthesis (Ghosh, P., & Das, A. R., 2013).
Cytotoxic Compounds from Natural Sources
Liu et al. (2008) discovered a new compound from Chinese eaglewood showing cytotoxicity against human gastric cancer cell lines. This research underscores the potential of 4-Chloromethyl-7-methyl-chromen-2-one derivatives in developing new anticancer agents (Liu, J., Wu, J., Zhao, Y.-X., Deng, Y., Mei, W., & Dai, H., 2008).
Safety and Hazards
The safety information available indicates that 4-Chloromethyl-7-methyl-chromen-2-one has a hazard classification of Acute Tox. 4 Oral . This suggests that the compound may be harmful if swallowed.
Relevant Papers There are several peer-reviewed papers and technical documents related to this compound . You may want to refer to these for more detailed information.
Properties
IUPAC Name |
4-(chloromethyl)-7-methylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2/c1-7-2-3-9-8(6-12)5-11(13)14-10(9)4-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFLTPZFXWCHCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358652 | |
Record name | 4-Chloromethyl-7-methyl-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41295-51-6 | |
Record name | 4-Chloromethyl-7-methyl-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(chloromethyl)-7-methyl-2H-chromen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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